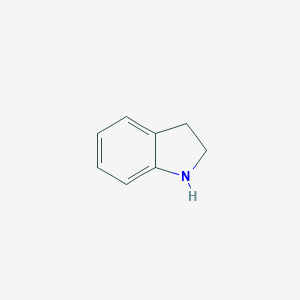

Indoline

Description

structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N/c1-2-4-8-7(3-1)5-6-9-8/h1-4,9H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPAGFVYQRIESJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9052133 | |

| Record name | Indoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Brown liquid; [Alfa Aesar MSDS] | |

| Record name | Indoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14881 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

496-15-1 | |

| Record name | Indoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=496-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole, 2,3-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Indoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.107 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DPT9AB2NK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

discovery of novel indoline-based bioactive molecules

An in-depth analysis of the reveals a versatile scaffold crucial to modern drug development.[1][2][3] The indoline core, a benzene ring fused to a five-membered nitrogen-containing ring, is a common feature in numerous natural products and synthetic compounds with significant medicinal value.[1][4] Researchers have successfully developed indoline derivatives with a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2]

This technical guide provides an overview of recent advancements in the field, focusing on the synthesis, biological evaluation, and mechanisms of action of these promising molecules. It summarizes key quantitative data, details experimental protocols, and visualizes complex biological and experimental processes.

General Workflow for Discovery and Evaluation

The discovery of new bioactive indoline molecules typically follows a structured workflow. This process begins with the design and synthesis of a library of candidate compounds, often guided by computational modeling. These compounds then undergo a series of biological assays to determine their activity and mechanism of action.

Anticancer Activity

Indoline derivatives have emerged as potent anticancer agents that target various key biological pathways involved in cancer progression.[2][5] Their versatility allows for the design of compounds that can inhibit tumor growth, induce apoptosis, and overcome drug resistance.[2][6]

Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is frequently deregulated in many types of cancer, making it an attractive target for therapeutic intervention.[7] Several studies have focused on designing indole and indoline-based compounds that can inhibit key kinases in this pathway, such as mTOR, PI3K, and Akt.[7] Inhibition of this pathway disrupts critical cellular processes for cancer cells, including growth, proliferation, and survival.[7]

Quantitative Data: Anticancer Indoline Derivatives

| Compound ID | Target(s) | Cell Line | IC50 | Reference |

| HA-2l | mTOR | - | 66 nM | [7] |

| HA-2g | mTOR, PI3K, Akt | MDA-MB231 | 0.610 µM | [7] |

| HA-3d | mTOR, PI3K, Akt | HCT-116 | 0.780 µM | [7] |

| Compound 9d | Tubulin | Kyse450 | 1.49 µM | [8] |

| Compound 31 | PD-L1 | FRET Assay | 0.89 nM | [9] |

| Sunitinib | VEGFR, PDGFR | - | - | [10] |

| Compound 2 | DNA Intercalator | AsPC-1 | 336.5 nM | [11] |

Experimental Protocols: Anticancer Assays

1. mTOR Kinase Inhibition Assay: [7]

-

Objective: To determine the in vitro inhibitory activity of compounds against the mTOR kinase.

-

Methodology:

-

A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used.

-

The assay measures the phosphorylation of a biotinylated substrate (e.g., GST-p70S6K) by the mTOR enzyme in the presence of ATP.

-

Test compounds are incubated with the mTOR enzyme, substrate, and ATP in a kinase assay buffer.

-

The reaction is stopped, and a europium-labeled anti-phospho-p70S6K antibody and an APC-labeled anti-GST antibody are added.

-

After incubation, the TR-FRET signal is measured. A decrease in signal indicates inhibition of mTOR activity.

-

IC50 values are calculated from the dose-response curves.

-

2. Cell Viability (MTT) Assay: [12]

-

Objective: To assess the cytotoxicity of the indoline derivatives against cancer cell lines.

-

Methodology:

-

Cancer cells (e.g., MCF-7, HCT-116) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

-

After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Cells are incubated to allow for the conversion of MTT to formazan crystals by viable cells.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

-

Antimicrobial Activity

The rise of antibiotic resistance necessitates the development of new antimicrobial agents.[13][14] Indoline-based molecules have shown significant promise, exhibiting activity against a range of pathogens, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[14][15] Some derivatives act as resistance-modifying agents (RMAs), restoring the efficacy of existing antibiotics.[15]

Quantitative Data: Antimicrobial Indoline Derivatives

| Compound Class | Target/Action | Organism | Activity Metric | Value | Reference |

| Tetracyclic Indolines | β-lactam RMA | MRSA | MIC of Amoxicillin | >128 µg/mL (alone) | [15] |

| Compound 13 (1m) | DNA Gyrase B | - | Binding Score | -9.02 kcal/mol | [13] |

| Indoline (unsubstituted) | DNA Gyrase B | - | Binding Score | -6.43 kcal/mol | [13] |

| Indole-3-acetamido-polyamines | Growth Inhibition | MRSA, C. neoformans | MIC | < 0.2 µM | [16] |

Experimental Protocols: Antimicrobial Assays

1. Minimum Inhibitory Concentration (MIC) Assay:

-

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

-

Methodology:

-

A serial dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Each well is inoculated with a standardized suspension of the test bacterium (e.g., MRSA).

-

Positive (no drug) and negative (no bacteria) controls are included.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

-

2. Molecular Docking for Target Identification: [13]

-

Objective: To computationally predict the binding affinity and interaction of indoline derivatives with a specific bacterial protein target (e.g., DNA gyrase B).

-

Methodology:

-

The 3D structure of the target protein is obtained from a protein data bank (e.g., PDB).

-

The 3D structures of the indoline derivatives are generated and optimized.

-

Molecular docking software (e.g., AutoDock) is used to predict the binding pose of each compound within the active site of the protein.

-

The software calculates a binding energy or docking score, which represents the predicted affinity of the compound for the target. Lower scores typically indicate stronger binding.

-

The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the protein residues are analyzed.

-

Anti-inflammatory and Antioxidant Activities

Chronic inflammation and oxidative stress are implicated in numerous diseases.[17][18] Novel indoline derivatives have been developed that exhibit potent anti-inflammatory and antioxidant effects at very low concentrations.[17] These compounds can protect cells from oxidative damage and reduce the production of pro-inflammatory cytokines like TNF-α and IL-6.[17][18]

Quantitative Data: Anti-inflammatory Indoline Derivatives

| Activity | Assay | Compound Concentration | Effect | Reference |

| Antioxidant | H₂O₂ induced cytotoxicity | 1 pM - 1 nM | Protection of RAW264.7 macrophages | [17] |

| Anti-inflammatory | LPS-induced NO, TNF-α, IL-6 | 1 pM - 1 nM | Reduction in RAW264.7 macrophages | [17][18] |

| Anti-inflammatory | LPS-induced cytokine elevation (in vivo) | ≤ 1 µmol/kg (s.c. in mice) | Prevention of cytokine elevation in brain | [17] |

Experimental Protocols: Anti-inflammatory Assays

1. LPS-Induced Cytokine Production in Macrophages: [17][18]

-

Objective: To evaluate the ability of indoline derivatives to suppress the production of pro-inflammatory cytokines.

-

Methodology:

-

RAW264.7 macrophage cells are cultured in appropriate media.

-

Cells are pre-treated with various concentrations of the test compounds for a short period (e.g., 1 hour).

-

Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.

-

After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

-

The concentrations of cytokines (e.g., TNF-α, IL-6) and nitric oxide (NO) in the supernatant are quantified using specific ELISA kits and the Griess reagent, respectively.

-

The inhibitory effect of the compounds is determined by comparing the cytokine/NO levels in treated versus untreated (LPS only) cells.

-

Conclusion

The indoline scaffold is a cornerstone in the discovery of new bioactive molecules, demonstrating remarkable versatility and therapeutic potential across diverse disease areas.[1][2] The continued exploration of structure-activity relationships, coupled with advanced synthesis and screening techniques, promises to yield a new generation of indoline-based drugs with improved efficacy and safety profiles.[1][19] The research highlighted in this guide underscores the significant progress and ongoing innovation in this critical field of medicinal chemistry.

References

- 1. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of novel indoline derivatives as potent small molecule PD-L1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 11. The Conjugates of Indolo[2,3-b]quinoline as Anti-Pancreatic Cancer Agents: Design, Synthesis, Molecular Docking and Biological Evaluations [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Designing of a Novel Indoline Scaffold Based Antibacterial Compound and Pharmacological Evaluation Using Chemoinformatics Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis and Recent Advances in Antimicrobial Research | Bentham Science [eurekaselect.com]

- 15. Tetracyclic Indolines as A Novel Class of β-Lactam-Selective Resistance-Modifying Agent for MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

The Exploratory Synthesis of Functionalized Indoline Scaffolds: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The indoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. Its three-dimensional architecture offers distinct advantages over its aromatic counterpart, indole, in establishing specific interactions with biological targets. This technical guide provides an in-depth exploration of the synthesis of functionalized indoline scaffolds, presenting detailed experimental protocols, quantitative biological data, and visualizations of relevant signaling pathways and experimental workflows to empower researchers in the development of novel therapeutics.

I. Synthetic Methodologies for Functionalized Indoline Scaffolds

The construction of the indoline core and the introduction of diverse functionalities have been the subject of extensive research. Modern synthetic strategies have enabled the efficient and stereoselective synthesis of a wide range of indoline derivatives.

A. Palladium-Catalyzed Intramolecular C-H Amination

Palladium-catalyzed C-H activation has emerged as a powerful tool for the synthesis of indolines from readily available β-arylethylamine precursors.[1][2] This approach offers high atom economy and functional group tolerance. A common strategy involves the use of a directing group on the nitrogen atom to facilitate the intramolecular C-H amination.[1]

Experimental Protocol: Synthesis of Picolinamide (PA)-Protected Indolines [2]

This protocol describes an efficient synthesis of indoline compounds from picolinamide (PA)-protected β-arylethylamine substrates via palladium-catalyzed intramolecular amination of ortho-C(sp²)-H bonds.[2]

-

Materials:

-

PA-protected β-arylethylamine substrate (1.0 equiv)

-

Pd(OAc)₂ (0.1 equiv)

-

PhI(OAc)₂ (1.2 equiv)

-

Toluene (0.1 M)

-

Argon atmosphere

-

-

Procedure:

-

To an oven-dried reaction vial, add the PA-protected β-arylethylamine substrate, Pd(OAc)₂, and PhI(OAc)₂.

-

Evacuate and backfill the vial with argon three times.

-

Add toluene via syringe.

-

Seal the vial and place it in a preheated oil bath at 60 °C.

-

Stir the reaction mixture for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

The picolinamide directing group can be subsequently removed under mild conditions to provide the free indoline.

B. Zinc(II)-Catalyzed [4+2] Cycloaddition

Cycloaddition reactions provide a convergent and efficient route to polycyclic fused indoline scaffolds.[3][4] Zn(II) catalysis has been shown to be effective in promoting the formal [4+2] cycloaddition of indoles with 1,2-diaza-1,3-dienes to construct tetrahydro-1H-pyridazino[3,4-b]indoles.[3][4]

Experimental Protocol: Zn(II)-Catalyzed Synthesis of Tetrahydro-1H-pyridazino[3,4-b]indoles [4]

-

Materials:

-

Indole substrate (2.0 equiv)

-

Cyclic 1,2-diaza-1,3-diene (1.0 equiv)

-

ZnCl₂ (10 mol %)

-

Dichloromethane (DCM) (0.5 M)

-

Room temperature (25 °C)

-

-

Procedure:

-

To a stirred solution of the indole substrate and the cyclic 1,2-diaza-1,3-diene in DCM, add ZnCl₂ at room temperature.

-

Stir the reaction mixture at 25 °C for 12-24 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the desired polycyclic fused indoline.

-

C. Enantioselective Synthesis of 2,3-Disubstituted Indolines

The stereoselective synthesis of 2,3-disubstituted indolines is of great interest due to the prevalence of this motif in bioactive natural products.[5] Copper-catalyzed hydroamination represents a mild and efficient method for achieving high diastereo- and enantioselectivity.[5]

Experimental Protocol: CuH-Catalyzed Enantioselective Synthesis of cis-2,3-Disubstituted Indolines [5]

-

Materials:

-

Styrene substrate (1.0 equiv)

-

N-arylhydroxylamine (1.2 equiv)

-

Cu(OAc)₂ (5 mol %)

-

(R)-DTBM-SEGPHOS (ligand) (5.5 mol %)

-

HSi(OEt)₃ (silane) (1.5 equiv)

-

t-BuOH (1.5 equiv)

-

Toluene (0.1 M)

-

Room temperature

-

-

Procedure:

-

In a glovebox, to a solution of Cu(OAc)₂ and (R)-DTBM-SEGPHOS in toluene, add HSi(OEt)₃ and stir for 30 minutes.

-

Add the styrene substrate, N-arylhydroxylamine, and t-BuOH.

-

Seal the reaction vial and stir at room temperature for 24-48 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel.

-

II. Biological Activity of Functionalized Indoline Scaffolds

Functionalized indoline derivatives have demonstrated a broad spectrum of biological activities, with a significant focus on their potential as anticancer agents and kinase inhibitors.

A. Anticancer Activity

Numerous studies have reported the potent cytotoxic effects of indoline-based compounds against various cancer cell lines.[6][7][8][9][10][11] The data below summarizes the in vitro anticancer activity of selected functionalized indoline derivatives.

| Compound ID | Functionalization | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1c | Indolin-2-one derivative | HCT-116 | Submicromolar | [7] |

| 1h | Indolin-2-one derivative | HCT-116 | Submicromolar | [7] |

| 2c | Indolin-2-one derivative | MDA-MB-231 | - | [7] |

| 4a | Spirooxindole-pyrroline | PC-3 | - | [11] |

| 3a | Indole-based tyrphostin Ru complex | MCF-7/Topo | 0.18 | [10] |

| 2a | Indole-based tyrphostin | Huh-7 | 0.01-0.04 | [10] |

| EB355A | 28-Indole-betulin derivative | MCF-7 | 67 | [9] |

B. Kinase Inhibitory Activity

The indoline scaffold is a key component of several kinase inhibitors, including approved drugs.[12] These compounds often target the ATP-binding site of kinases, playing a crucial role in cell signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.[1][2][7][13][14][15][16][17]

| Compound ID | Target Kinase(s) | IC₅₀ (nM) | Reference |

| 17d | PI3Kα, mTOR | 1 | [13] |

| 18 | PI3Kα, mTOR | 0.2, 0.3 | [13] |

| HA-1e | mTOR | 56 | [2] |

| HA-2l | mTOR | 66 | [2][14] |

| HA-2c | mTOR | 75 | [2][14] |

III. Signaling Pathways and Experimental Workflows

A. PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell growth, proliferation, and survival.[15] Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention.[13] Indole and indoline derivatives have been shown to effectively modulate this pathway at various nodes.[1][13][15]

Caption: PI3K/Akt/mTOR pathway and points of inhibition by indoline scaffolds.

B. Experimental Workflow for Indoline-Based Drug Discovery

The discovery of novel indoline-based therapeutics follows a structured workflow, from initial library synthesis to preclinical evaluation.[3]

Caption: A generalized workflow for indoline-based drug discovery.

C. High-Throughput Screening (HTS) Workflow

High-throughput screening is a critical step in identifying promising hit compounds from a large library of synthesized indoline derivatives.[18][19][20][21]

Caption: A typical workflow for high-throughput screening of indoline libraries.

IV. Conclusion

The functionalized indoline scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Advances in synthetic methodologies have provided access to a vast chemical space of indoline derivatives with diverse and complex architectures. The compelling biological data, particularly in the realm of oncology and kinase inhibition, underscores the potential of these scaffolds to address unmet medical needs. This technical guide serves as a foundational resource for researchers to navigate the synthesis, evaluation, and optimization of functionalized indolines in their drug discovery endeavors.

References

- 1. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of 2,3-disubstituted indole on solid phase by the Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. A Novel High Throughput Virtual Screening Protocol to Discover New Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

The Indoline Nucleus: A Technical Guide to Its Fundamental Reactivity for Drug Discovery and Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indoline scaffold, a bicyclic heterocycle consisting of a benzene ring fused to a five-membered nitrogen-containing ring, is a privileged structure in medicinal chemistry and organic synthesis.[1] Its prevalence in a vast array of natural products and pharmaceuticals underscores its significance as a key pharmacophore.[1][2] The non-planar, C(sp³)-rich framework of the indoline nucleus offers distinct three-dimensional diversity compared to its aromatic counterpart, indole, which can be advantageous for optimizing drug-like properties.[3] This technical guide provides an in-depth exploration of the fundamental reactivity of the indoline core, presenting quantitative data, detailed experimental protocols, and mechanistic visualizations to serve as a comprehensive resource for professionals in drug development and chemical research.

Electrophilic Aromatic Substitution

The benzene ring of the indoline nucleus is susceptible to electrophilic aromatic substitution (EAS). The lone pair of electrons on the nitrogen atom can be donated to the aromatic system, activating the ring towards electrophilic attack. The directing effect of the N-acyl or N-alkyl group, as well as the presence of other substituents on the aromatic ring, governs the regioselectivity of these reactions. Generally, substitution occurs at the C5 and C7 positions.[4][5][6]

Nitration

Nitration of the indoline nucleus is a key transformation for introducing a nitro group, which can serve as a versatile handle for further functionalization or as a crucial pharmacophoric element. A variety of nitrating agents have been employed, with regioselectivity often depending on the reaction conditions and the nature of the N-protecting group.

Quantitative Data for Indoline Nitration

| N-Protecting Group | Nitrating Agent | Solvent | Temp. (°C) | Time (h) | Major Product(s) | Yield (%) | Reference(s) |

| Acetyl | Ferric Nitrate | Acetonitrile | RT | - | 5-Nitro | Moderate to Excellent | [7] |

| Acetyl | Acetic Anhydride / Nitric Acid | Acetic Anhydride | 5 | 2 | 7-Nitro | - | [8] |

| Boc | tert-Butyl Nitrite | Acetonitrile | RT | - | 5-Nitro | up to 99% | [7][9] |

| - (unprotected) | Nitric Acid / Acetic Anhydride | Acetic Anhydride | - | - | 3,6-Dinitro (from indole) | - | [10] |

| Acetyl | Conc. Nitric Acid | Acetic Acid | 12 | 1 | 5-Nitro | - | [11] |

Experimental Protocol: Synthesis of N-Acetyl-5-nitroindoline [12]

-

To a solution of 5-nitroindoline (12.012 g) in pyridine (100 ml), add acetic anhydride (50 ml).

-

Stir the mixture for 17 hours under an argon atmosphere at room temperature.

-

Concentrate the mixture under reduced pressure to yield the crude product.

-

Purify the product by recrystallization to obtain N-acetyl-5-nitroindoline.

Experimental Protocol: Synthesis of 5-Nitroindoline via Reduction [13]

-

In a 250 ml three-necked flask, add 5-nitroindole and trifluoroacetic acid.

-

Stir the mixture at room temperature for 10 minutes.

-

Add a sodium borohydride solution to the system.

-

Maintain the reaction at 70°C for 2 hours.

-

Increase the temperature to reflux and continue the reaction overnight (10 hours).

-

After cooling, add ethyl acetate and an aqueous solution for extraction.

-

Extract the aqueous phase three times with an organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Crystallize the product from a mixture of acetone and petroleum ether to obtain 5-Nitroindoline.

Figure 1: General mechanism of electrophilic nitration of indoline.

Halogenation

Halogenation of the indoline nucleus, typically at the C7 position, provides valuable intermediates for cross-coupling reactions and further synthetic elaborations. Regioselectivity is often achieved through the use of a directing group on the nitrogen atom.[14]

Quantitative Data for C7-Halogenation of N-Pyrimidyl Indoline [14]

| Halogenating Agent | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| N-Chlorosuccinimide (NCS) | [RhCpCl₂]₂ / AgSbF₆ | THF | 80 | 12 | 85 |

| N-Bromosuccinimide (NBS) | [RhCpCl₂]₂ / AgSbF₆ | THF | 80 | 12 | 92 |

| N-Iodosuccinimide (NIS) | [RhCp*Cl₂]₂ / AgSbF₆ | THF | 80 | 12 | 88 |

Experimental Protocol: Rh(III)-Catalyzed C7-Bromination of N-Pyrimidyl Indoline [14]

-

To an oven-dried reaction tube, add N-pyrimidylindoline (0.2 mmol), [RhCp*Cl₂]₂ (5 mol%), and AgSbF₆ (20 mol%).

-

Add N-bromosuccinimide (NBS, 2.0 equiv.) and THF as the solvent.

-

Seal the tube and heat the reaction mixture at 80°C in a pre-heated oil bath for 12 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite and wash with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the 7-bromoindoline derivative.

Acylation

Friedel-Crafts acylation introduces an acyl group onto the indoline ring, typically at the C5 or C7 position, depending on the directing group and reaction conditions. This reaction is a powerful tool for the synthesis of ketone-containing indoline derivatives.

Quantitative Data for Friedel-Crafts Acylation of Indoles/Indolines

| Substrate | Acylating Agent | Catalyst | Solvent | Temp. (°C) | Yield (%) | Reference(s) |

| Indole | Acyl Chlorides | Zinc Oxide | Ionic Liquid | 40 | Good to High | [15] |

| 1-(Phenylsulfonyl)indole | Acetic Anhydride | AlCl₃ | Dichloromethane | - | 99 | [16] |

| Indole | Acyl Chlorides | SnCl₄ | Dichloromethane | - | - | [14] |

Experimental Protocol: Friedel-Crafts Acylation of 1-(Phenylsulfonyl)indole [16]

-

To a magnetically stirred suspension of AlCl₃ in dichloromethane, add the carboxylic acid anhydride or acid chloride at 0°C.

-

Add a solution of 1-(phenylsulfonyl)indole in dichloromethane dropwise to the stirred mixture.

-

Allow the reaction to proceed at room temperature, monitoring by TLC.

-

Upon completion, pour the reaction mixture into a mixture of ice and concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution to obtain the crude product.

-

Purify by column chromatography to yield the 3-acyl-1-(phenylsulfonyl)indole.

Reactions at the Nitrogen Atom

The nitrogen atom of the indoline nucleus is nucleophilic and readily undergoes alkylation and acylation reactions.

N-Alkylation

N-alkylation is a common modification of the indoline scaffold. Reductive amination and reactions with alcohols via borrowing-hydrogen methodology are two prevalent strategies.[8][17][18]

Quantitative Data for N-Alkylation of Indolines

| Alkylating Agent | Catalyst/Reductant | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |

| Alcohols | Iron Complex | Trifluoroethanol | 110 | 18-48 | 31-99 | [3] |

| Alcohols | Iridium Complex | Water | Reflux | 24-36 | Good to Excellent | [18] |

| Aldehydes | Et₃SiH / TFA | Dichloromethane | Reflux | - | High | [19] |

Experimental Protocol: Reductive Amination for N-Alkylation of Indoline (General Procedure based on[19][20])

-

To a solution of the indoline (1.0 equiv.) and an aldehyde (1.2 equiv.) in a suitable solvent (e.g., dichloromethane), add trifluoroacetic acid (TFA).

-

Stir the mixture at room temperature to facilitate iminium ion formation.

-

Add the reducing agent, such as triethylsilane (Et₃SiH, 1.5 equiv.), to the reaction mixture.

-

Reflux the reaction mixture until the starting material is consumed, as monitored by TLC.

-

Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Oxidation and Reduction Reactions

Oxidation: Dehydrogenation to Indoles

The conversion of indolines to indoles is a facile and common aromatization reaction, often performed after functionalization of the indoline core. A variety of oxidizing agents and catalytic systems can be employed for this transformation.[21][22][23]

Quantitative Data for Oxidation of Indolines to Indoles

| Substrate | Oxidant/Catalyst | Solvent | Temp. (°C) | Yield (%) | Reference(s) |

| Indoline Derivatives | Activated Carbon / O₂ | - | - | 73-98 | [21] |

| 3-Substituted Indolines | KBr (electrochemical) | - | - | >20 examples | [24] |

| Indoles (to 2-oxindoles) | Hypervalent Iodine Reagent | - | - | up to 90 | [3] |

Experimental Protocol: Oxidation of an Indoline to an Indole (General Procedure)

-

Dissolve the substituted indoline in a suitable solvent (e.g., toluene or dichloromethane).

-

Add an oxidizing agent, such as manganese dioxide (MnO₂) or a palladium-based catalyst (e.g., Pd/C).

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Upon completion, cool the reaction mixture and filter off the solid oxidant or catalyst.

-

Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude indole by column chromatography or recrystallization.

Reduction: Synthesis of Indolines from Indoles

The reduction of the C2-C3 double bond of indoles is a primary method for synthesizing the indoline scaffold.[25]

Experimental Protocol: Reduction of Indole to Indoline (General Procedure based on[25])

-

Dissolve the indole derivative in a suitable acidic solvent, such as acetic acid or trifluoroacetic acid.

-

Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or zinc dust in HCl.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Carefully neutralize the reaction mixture with a base (e.g., NaOH solution).

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄).

-

Concentrate the solution under reduced pressure to obtain the indoline product.

Nucleophilic Aromatic Substitution

While less common than electrophilic substitution, nucleophilic aromatic substitution (SₙAr) can occur on the benzene ring of indoline, particularly when it is activated by strongly electron-withdrawing groups, such as a nitro group.[23] The presence of a good leaving group (e.g., a halogen) at a position ortho or para to the activating group facilitates this reaction.

General Principles of SₙAr on Activated Halo-Indolines

-

Activation: A strong electron-withdrawing group (e.g., -NO₂) is required to make the aromatic ring susceptible to nucleophilic attack.

-

Leaving Group: A halogen (F, Cl, Br, I) serves as the leaving group.

-

Nucleophile: A wide range of nucleophiles can be used, including amines, alkoxides, and thiolates.

-

Mechanism: The reaction typically proceeds via an addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[26]

Experimental Protocol: Nucleophilic Aromatic Substitution on a Bromo-Nitro Aromatic (Generalized from[26][27])

-

In a reaction vessel, dissolve the bromo-nitro-indoline derivative (1.0 equiv.) in a polar aprotic solvent (e.g., DMF or DMSO).

-

Add the nucleophile (1.2-2.0 equiv.) and a suitable base (e.g., K₂CO₃ or Et₃N, 1.5-3.0 equiv.).

-

Heat the reaction mixture (e.g., 80-120°C) and monitor its progress by TLC.

-

After completion, cool the mixture and dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Ring-Opening Reactions

The indoline ring can undergo cleavage under specific conditions, leading to the formation of functionalized aniline derivatives. These reactions, while less common, can provide access to unique molecular scaffolds. For instance, acid-promoted reactions of indoles with primary aminobenzaldehydes can result in indole ring-opening to form quinolines.[28] The mechanism often involves initial protonation or reaction at the C2-C3 bond, followed by bond cleavage.[28][29]

References

- 1. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. heterocyclic compounds - Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. experts.umn.edu [experts.umn.edu]

- 11. Page loading... [guidechem.com]

- 12. prepchem.com [prepchem.com]

- 13. Page loading... [guidechem.com]

- 14. researchgate.net [researchgate.net]

- 15. Novel VEGFR-2 Kinase Inhibitors as Anticancer Agents: A Review Focusing on SAR and Molecular Docking Studies (2016-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. BJOC - Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles [beilstein-journals.org]

- 17. researchgate.net [researchgate.net]

- 18. Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols [organic-chemistry.org]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]

- 21. researchgate.net [researchgate.net]

- 22. Green oxidation of indoles using halide catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Pd(ii)-Catalyzed oxidative dearomatization of indoles: substrate-controlled synthesis of indolines and indolones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 24. Electrochemical oxidation of 3-substituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 25. bhu.ac.in [bhu.ac.in]

- 26. benchchem.com [benchchem.com]

- 27. benchchem.com [benchchem.com]

- 28. osti.gov [osti.gov]

- 29. researchgate.net [researchgate.net]

The Indoline Core: A Privileged Scaffold in Natural Product Chemistry and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indoline scaffold, a heterocyclic aromatic organic compound, is a cornerstone in the architecture of a vast and diverse array of natural products. This privileged structure, characterized by a bicyclic system where a benzene ring is fused to a five-membered nitrogen-containing ring, is a recurring motif in molecules that exhibit profound physiological and pathological effects. From potent anti-cancer agents to complex psychoactive compounds, the indoline core serves as a versatile framework for a multitude of biological activities. This technical guide provides a comprehensive overview of the significance of the indoline core in natural product chemistry, detailing its biosynthesis, prevalence in nature, and the therapeutic applications of its derivatives.

Significance and Prevalence of the Indoline Core

The indoline moiety is a fundamental building block in a wide variety of plant-derived indole alkaloids.[1] These natural products are renowned for their structural complexity and significant pharmacological properties, which have led to the development of numerous therapeutic agents.[2] The versatility of the indoline scaffold allows for a wide range of chemical modifications, which in turn gives rise to a broad spectrum of biological activities, including antimicrobial, anticancer, antihypertensive, and anti-inflammatory properties.[3]

Biosynthesis of the Indoline Core

The biosynthetic journey of all indole and indoline alkaloids begins with the amino acid tryptophan.[4][5] A key initial step in the formation of many of these complex molecules is the enzymatic condensation of tryptamine (derived from the decarboxylation of tryptophan) with a monoterpenoid component, typically secologanin.[6] This reaction is catalyzed by the enzyme strictosidine synthase, which facilitates a Pictet-Spengler reaction to yield strictosidine, the universal precursor to a vast array of monoterpenoid indole alkaloids.[4][5]

Biosynthetic Pathway of Strictosidine

The formation of strictosidine is a critical juncture in the biosynthesis of numerous indoline-containing natural products. The pathway can be summarized as follows:

Caption: Biosynthesis of Strictosidine from Tryptophan and Secologanin.

Prominent Natural Products with an Indoline Core

The indoline scaffold is present in a multitude of natural products with significant biological activities. This section highlights a few key examples.

Vinca Alkaloids: Vincristine and Vindoline

Derived from the Madagascar periwinkle (Catharanthus roseus), vincristine is a potent anticancer agent widely used in chemotherapy.[4][7] Its complex structure features two multicyclic units, both of which are derived from the indoline core. Vindoline is a monomeric precursor to vincristine and also possesses the indoline skeleton.[8]

Mitragynine

Mitragynine is the primary psychoactive alkaloid in the leaves of the Southeast Asian plant Mitragyna speciosa (kratom).[3] Its structure is a complex indoline derivative, and it is known for its analgesic and opioid-like effects.[3]

Physostigmine

Physostigmine is an alkaloid originally isolated from the Calabar bean (Physostigma venenosum) and is a potent reversible cholinesterase inhibitor.[9] Its tricyclic structure contains a hexahydropyrrolo[2,3-b]indole core, a derivative of the indoline scaffold.[10]

Quantitative Biological Activity

The following table summarizes the quantitative biological activity of several key indoline-containing natural products and their derivatives.

| Compound/Derivative | Target/Assay | Cell Line/Organism | IC50/Ki Value | Reference |

| Vindoline Derivatives | Antiproliferative Activity | HeLa (cervical cancer) | 11: 15.34 µM, 12: 12.29 µM, 24: 11.23 µM | [11] |

| Antiproliferative Activity | SiHa (cervical cancer) | 11: 6.01 µM, 12: 12.29 µM, 24: 2.85 µM | [11] | |

| Antiproliferative Activity | MCF-7 (breast cancer) | 11: 19.89 µM, 12: 18.76 µM, 24: 15.43 µM | [11] | |

| Antiproliferative Activity | MDA-MB-231 (breast cancer) | 11: 21.34 µM, 12: 20.11 µM, 24: 18.98 µM | [11] | |

| Mitragynine | µ-Opioid Receptor (hMOR) | - | EC50 = 339 nM | [12] |

| κ-Opioid Receptor (hKOR) | - | IC50 = 8.5 µM | [12] | |

| 7-Hydroxymitragynine | µ-Opioid Receptor (hMOR) | - | EC50 = 55.7 nM | [12] |

| Physostigmine | Acetylcholinesterase (AChE) | Eel | Ki = 0.02-0.37 µM | [6] |

| Butyrylcholinesterase (BuChE) | Horse Serum | IC50 = 0.15 µM | [6] | |

| Heptyl-physostigmine | Acetylcholinesterase (AChE) | Eel | Ki = 0.02-0.37 µM | [6] |

| Butyrylcholinesterase (BuChE) | Horse Serum | IC50 = 0.11 µM | [6] |

Key Signaling Pathways

Indoline-containing natural products exert their biological effects by modulating various cellular signaling pathways.

Vincristine-Induced Apoptosis

Vincristine's anticancer activity stems from its ability to disrupt microtubule dynamics, leading to mitotic arrest and the induction of apoptosis.[9][13] This process involves the activation of the intrinsic apoptotic pathway, mediated by caspases.[13]

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Predicted Mode of Binding to and Allosteric Modulation of the μ-Opioid Receptor by Kratom’s Alkaloids with Reported Antinociception in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of cholinesterase-associated aryl acylamidase activity by anticholinesterase agents: focus on drugs potentially effective in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US4749787A - Process of isolating vinblastine from the plant catharanthis roseus - Google Patents [patents.google.com]

- 8. Comparative inhibitory effects of various physostigmine analogs against acetyl- and butyrylcholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DSpace [diposit.ub.edu]

- 10. Synthesis and Cytotoxic Activity of New Vindoline Derivatives Coupled to Natural and Synthetic Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthetic and Receptor Signaling Explorations of the Mitragyna Alkaloids: Mitragynine as an Atypical Molecular Framework for Opioid Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 12. brieflands.com [brieflands.com]

- 13. researchgate.net [researchgate.net]

The Indoline Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indoline scaffold, a heterocyclic aromatic compound consisting of a benzene ring fused to a five-membered nitrogen-containing ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural rigidity, coupled with the presence of a hydrogen bond donor and acceptor, allows for high-affinity interactions with a multitude of biological targets. This versatility has led to the development of a wide array of therapeutic agents across various disease areas, including oncology, inflammation, and infectious diseases. This technical guide provides a comprehensive overview of the indoline core, detailing its synthesis, biological activities, and therapeutic applications, with a focus on quantitative data and detailed experimental methodologies.

Synthesis of the Indoline Scaffold

The construction of the indoline nucleus is a cornerstone of many medicinal chemistry programs. A variety of synthetic strategies have been developed, with palladium-catalyzed reactions being particularly prominent due to their efficiency and functional group tolerance.

Experimental Protocol: Palladium-Catalyzed Intramolecular C(sp²)–H Amination

This protocol describes an efficient method for synthesizing indoline compounds from picolinamide (PA)-protected β-arylethylamine substrates.[1][2]

Materials:

-

Picolinamide (PA)-protected β-arylethylamine substrate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Iodosobenzene diacetate (PhI(OAc)₂)

-

Potassium carbonate (K₂CO₃)

-

Toluene, anhydrous

-

Argon atmosphere

Procedure:

-

To a flame-dried Schlenk tube, add the PA-protected β-arylethylamine substrate (1.0 equiv), Pd(OAc)₂ (0.05 equiv), and K₂CO₃ (2.0 equiv).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous toluene via syringe.

-

Add PhI(OAc)₂ (1.2 equiv) to the reaction mixture.

-

Stir the reaction at 60 °C under an argon atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired indoline compound.

This method offers high efficiency and good functional group tolerance, making it a valuable tool for the synthesis of diverse indoline libraries.[2]

Biological Activities and Therapeutic Applications

The indoline scaffold is a key pharmacophore in a number of approved drugs and clinical candidates, demonstrating a broad spectrum of biological activities.

Anticancer Activity

Indoline derivatives have shown significant promise as anticancer agents, primarily through the inhibition of protein kinases that are crucial for tumor cell proliferation, survival, and angiogenesis.[3]

Sunitinib: A Multi-Targeted Tyrosine Kinase Inhibitor

Sunitinib is an FDA-approved indolin-2-one derivative for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[4] Its mechanism of action involves the inhibition of multiple receptor tyrosine kinases (RTKs), including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and KIT.[4][5][6] This multi-targeted approach effectively blocks downstream signaling pathways such as RAS/MAPK and PI3K/AKT, thereby inhibiting tumor growth and angiogenesis.[5]

Nintedanib: A Potent Angiogenesis Inhibitor

Nintedanib is another indolin-2-one derivative approved for the treatment of idiopathic pulmonary fibrosis and certain types of non-small cell lung cancer.[7][8] It functions as a multi-targeted tyrosine kinase inhibitor, primarily targeting VEGFRs, Fibroblast Growth Factor Receptors (FGFRs), and PDGFRs.[7][8][9] By binding to the intracellular ATP-binding pocket of these receptors, nintedanib blocks their autophosphorylation and subsequent downstream signaling, leading to a reduction in fibroblast proliferation and angiogenesis.[10][11]

Quantitative Data: Anticancer Activity of Indoline Derivatives

| Compound/Drug | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Sunitinib | Multiple | Varies | [4] |

| Nintedanib | NSCLC | Varies | [7] |

| Indole-aryl-amide derivative 4 | HT29 | 0.96 | [12] |

| Indole-aryl-amide derivative 4 | HeLa | 1.87 | [12] |

| Indole-aryl-amide derivative 4 | MCF7 | 0.84 | [12] |

| Indole-aryl-amide derivative 5 | PC3 | 0.39 | [12] |

| Indole-aryl-amide derivative 5 | J6 | 0.37 | [12] |

| Phenylsulfonylhydrazone hybrid 3b | MCF-7 | 4.0 | [13] |

| Phenylsulfonylhydrazone hybrid 3f | MDA-MB-231 | 4.7 | [13] |

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Indoline derivatives have been investigated for their potential to modulate inflammatory pathways. Certain derivatives have been shown to reduce the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in cellular models of inflammation.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Indoline derivatives have been explored for their antibacterial properties. Some compounds have shown promising activity against resistant bacterial strains by targeting essential enzymes like DNA gyrase B.[14][15]

Antiviral Activity

Indole and indoline scaffolds have been identified as having potential antiviral activities against a range of viruses, including influenza and dengue virus.[16][17][18]

Experimental Protocol: Antiviral Plaque Reduction Assay

This protocol provides a general method for evaluating the antiviral efficacy of indoline compounds.[19]

Materials:

-

Host cell line (e.g., MDCK for influenza)

-

Virus stock

-

Indoline compound stock solution

-

Culture medium

-

Phosphate-buffered saline (PBS)

-

Overlay medium (e.g., containing agarose)

-

Fixing solution (e.g., 10% formaldehyde)

-

Staining solution (e.g., crystal violet)

Procedure:

-

Seed host cells in 6-well plates to form a confluent monolayer.

-

Wash the cell monolayer with PBS.

-

Infect the cells with a known titer of the virus for 1 hour at 37°C.

-

Remove the viral inoculum and wash the cells with PBS.

-

Overlay the cells with an overlay medium containing serial dilutions of the indoline compound.

-

Incubate the plates at 37°C in a CO₂ incubator until plaques are visible (typically 2-5 days).

-

Fix the cells with the fixing solution.

-

Remove the overlay and stain the cells with crystal violet.

-

Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.

-

Determine the EC₅₀ (50% effective concentration) of the compound.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanisms of action for Sunitinib and Nintedanib.

Caption: Sunitinib inhibits multiple RTKs, blocking key signaling pathways.

Caption: Nintedanib competitively binds to the ATP pocket of key receptors.

Conclusion

The indoline scaffold continues to be a highly valuable and versatile core in medicinal chemistry. Its amenability to a wide range of synthetic modifications allows for the fine-tuning of its pharmacological properties, leading to the development of potent and selective therapeutic agents. The successful clinical translation of indoline-based drugs like Sunitinib and Nintedanib underscores the potential of this scaffold. Future research will undoubtedly continue to unlock new therapeutic applications for this remarkable heterocyclic system.

References

- 1. benchchem.com [benchchem.com]

- 2. Improved Protocol for Indoline Synthesis via Palladium-Catalyzed Intramolecular C(sp2)-H Amination [organic-chemistry.org]

- 3. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]

- 7. Pardon Our Interruption [pro.boehringer-ingelheim.com]

- 8. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis | European Respiratory Society [publications.ersnet.org]

- 12. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Designing of a Novel Indoline Scaffold Based Antibacterial Compound and Pharmacological Evaluation Using Chemoinformatics Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. eurekaselect.com [eurekaselect.com]

- 16. Antiviral activities of plant-derived indole and β-carboline alkaloids against human and avian influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

A Preliminary Investigation of Indoline Biological Targets: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indoline scaffold, a heterocyclic aromatic compound, is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities. Its structural versatility and ability to interact with a diverse range of biological targets have made it a focal point for drug discovery and development efforts. This technical guide provides a preliminary investigation into the key biological targets of indoline derivatives, summarizing quantitative data, detailing experimental protocols for target validation, and visualizing the associated signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers actively engaged in the exploration of indoline-based therapeutics.

Key Biological Targets and Quantitative Data

Indoline derivatives have demonstrated significant activity against a variety of biological targets, including enzymes and receptors implicated in cancer, inflammation, and neurological disorders. The following tables summarize the quantitative data for the interaction of various indoline derivatives with their respective targets.

Enzyme Inhibitors

Table 1: Inhibition of Enzymes by Indoline Derivatives

| Enzyme Target | Indoline Derivative | IC50 / Ki | Cell Line / Assay Conditions | Reference |

| 5-Lipoxygenase (5-LOX) | Indoline derivative 73 | 0.41 ± 0.01 µM (IC50) | Enzymatic assay | [1] |

| Soluble Epoxide Hydrolase (sEH) | Indoline derivative 73 | 0.43 ± 0.10 µM (IC50) | Enzymatic assay | [1] |

| Bruton's Tyrosine Kinase (BTK) | Thieno[3,2-d]pyrimidine derivative with N-(indolin-6-yl)acrylamide | > 10,000 nM (IC50) | In vitro enzymatic assay | [2] |

| Histone Deacetylase 1 (HDAC1) | Indole-based hydroxamic acid 42 | 1.16 nM (IC50) | Enzymatic assay | [3] |

| Histone Deacetylase 6 (HDAC6) | Indole-based hydroxamic acid 42 | 2.30 nM (IC50) | Enzymatic assay | [3] |

| Lysine-Specific Demethylase 1 (LSD1) | Indole derivative 43 | 0.050 µM (IC50) | Enzymatic assay | [3] |

| Carboxylesterases (CEs) | Isatin (indole-2,3-dione) derivatives | nM range (Ki) | Biochemical assays; dependent on hydrophobicity (clogP > 5) | [4] |

| Cyclooxygenase-2 (COX-2) | Indole-3-acetic acid derivative (Indomethacin) | - | - | [5] |

| Cyclooxygenase (COX) | Indoprofen | - | Inhibition of both COX-1 and COX-2 | [6] |

Receptor Ligands

Table 2: Binding Affinity of Indoline Derivatives to Receptors

| Receptor Target | Indoline Derivative | Ki / IC50 | Radioligand / Assay Type | Reference |

| Serotonin 5-HT3 Receptor | Cilansetron | 0.19 nM (Ki) | Receptor binding studies | [7] |

| Dopamine D4 Receptor | 1-(4-(4-(4-hydroxybenzyl)-1-piperazinyl)butyl)indolin-2-one (4c) | 0.5 nM (Ki) | In vitro receptor binding assay | [8] |

| Sigma-2 Receptor | 2-(4-(3-(4-fluorophenyl)indol-1-yl)butyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (9f) | 3.66 nM (Ki) | Radioligand binding assay with [3H]di-o-tolylguanidine | [9] |

| Estrogen Receptor Alpha (ERα) | 1,3,4-oxadiazole-indole derivative 37 | 5.27 µM (IC50) | ERα-specific binding assay | [10] |

| Estrogen Receptor Alpha (ERα) | Indole-oxadiazole derivative 39 | 213.4 pM (binding affinity) | ERα binding assay | [10] |

| Aryl Hydrocarbon Receptor (AhR) | Indole, Skatole, Indole-3-acetic acid | Ligands | - | [11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the core principles and steps for key experiments cited in the investigation of indoline biological targets.

Enzyme Inhibition Assays

These assays are fundamental in identifying anti-inflammatory agents.

Principle: The inhibitory activity of a compound is determined by measuring the reduction in the rate of product formation by the respective enzyme in the presence of the inhibitor. For 5-LOX, this is often the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE). For sEH, a fluorogenic substrate is often used that, upon hydrolysis, releases a fluorescent molecule.

Generalized Protocol:

-

Reagent Preparation: Prepare assay buffer (e.g., Tris-HCl or phosphate buffer), a stock solution of the enzyme (5-LOX or sEH), the substrate (arachidonic acid for 5-LOX, a fluorogenic substrate like PHOME for sEH), and the indoline test compound at various concentrations.

-

Assay Setup: In a 96-well plate, add the assay buffer, the enzyme solution, and the test compound or vehicle control.

-

Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

-

Detection:

-

For 5-LOX (Spectrophotometric): Measure the increase in absorbance at a specific wavelength (e.g., 234 nm) corresponding to the formation of the conjugated diene in the product.

-

For sEH (Fluorometric): Measure the increase in fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em: 330/465 nm) as the substrate is hydrolyzed.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

These assays are critical for evaluating potential epigenetic modulators in cancer therapy.

Principle: These assays typically utilize a modified peptide substrate that, upon enzymatic activity (deacetylation by HDAC or demethylation by LSD1), becomes susceptible to a developing enzyme that releases a fluorescent or chromogenic molecule.

Generalized Protocol for Fluorometric Assay:

-

Reagent Preparation: Prepare assay buffer, recombinant HDAC or LSD1 enzyme, a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC for HDACs; a di-methylated histone H3-K4 peptide for LSD1), a developer solution (containing a protease), and the indoline test compound.

-

Reaction Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the HDAC or LSD1 enzyme.

-

Pre-incubation: Incubate the plate to allow for inhibitor-enzyme interaction.

-

Substrate Addition: Add the fluorogenic substrate to initiate the enzymatic reaction and incubate.

-

Development: Add the developer solution to stop the primary reaction and initiate the release of the fluorescent reporter.

-

Fluorescence Measurement: Read the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Receptor Binding Assays

Principle: This assay measures the affinity of a test compound for a specific receptor by quantifying its ability to compete with a radiolabeled ligand known to bind to that receptor.

Generalized Protocol:

-

Tissue/Cell Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the receptor of interest (e.g., rat brain homogenates for serotonin receptors, rat uterine cytosol for estrogen receptors).

-

Assay Setup: In assay tubes, combine the prepared membranes, a fixed concentration of the radiolabeled ligand (e.g., [³H]5-CT for serotonin receptors, [³H]-Estradiol for estrogen receptors), and varying concentrations of the unlabeled indoline test compound or a known competitor (for positive control).

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. This is commonly achieved by rapid filtration through glass fiber filters, where the membranes with bound radioligand are trapped.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50. The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

Indoline derivatives exert their biological effects by modulating intricate signaling networks within the cell. Understanding these pathways is essential for elucidating their mechanism of action and for rational drug design.

Wnt/β-Catenin Signaling Pathway

Indole derivatives have been shown to modulate the Wnt/β-catenin pathway, which is crucial in embryonic development and cancer.[12]

Caption: Wnt/β-Catenin Signaling Pathway Modulation.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is a key regulator of cell proliferation, differentiation, and survival, and is a common target for anticancer indole derivatives.[13][14]

References

- 1. researchgate.net [researchgate.net]

- 2. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of pregnane X receptor (PXR) in substance metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. DSpace [kuscholarworks.ku.edu]

- 6. Characterization of 5-HT(₁A,B) and 5-HT(₂A,C) serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdn-links.lww.com [cdn-links.lww.com]

- 8. Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric) | EpigenTek [epigentek.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 13. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]

- 14. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic characterization of the parent indoline molecule

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

Indoline, or 2,3-dihydro-1H-indole, is a core heterocyclic scaffold present in numerous natural products and pharmacologically active compounds. A thorough understanding of its structural and electronic properties is paramount for its application in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the spectroscopic characterization of the parent indoline molecule. It details the experimental protocols and presents key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). The information is structured to serve as a practical reference for the unambiguous identification and characterization of this foundational molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of indoline in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of the hydrogen and carbon atoms within the molecule.

Experimental Protocols

1.1.1 ¹H NMR Spectroscopy

A proton NMR spectrum is acquired to identify the number, connectivity, and chemical environment of the hydrogen atoms.

-

Sample Preparation: Approximately 5-10 mg of indoline is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

-

Instrumentation: Data is acquired on a 400 MHz or 500 MHz NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse sequence (e.g., 'zg30') is used.

-

Number of Scans: 16 to 64 scans are typically averaged to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is set between scans.

-

Acquisition Time: Approximately 3-4 seconds.

-

Spectral Width: A spectral width of 12-16 ppm is used to cover the entire proton chemical shift range.

-

-

Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform, followed by phase and baseline correction. The spectrum is then referenced to the TMS signal at 0.00 ppm.

1.1.2 ¹³C NMR Spectroscopy

A carbon NMR spectrum is acquired to determine the number and type of carbon environments in the molecule.

-

Sample Preparation: A more concentrated sample (20-50 mg of indoline in 0.6-0.7 mL of deuterated solvent) is prepared as for ¹H NMR.

-

Instrumentation: Data is acquired on a 400 MHz or 500 MHz NMR spectrometer, observing the ¹³C nucleus (at ~100 MHz or ~125 MHz, respectively).

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') is used to provide a spectrum with single lines for each carbon.

-

Number of Scans: Several hundred to several thousand scans are required due to the low natural abundance of ¹³C.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is employed.

-

Spectral Width: A spectral width of ~240 ppm is used.

-

-

Data Processing: Similar to ¹H NMR, the data is processed with Fourier transformation, phasing, and baseline correction. The solvent signal (e.g., CDCl₃ at 77.16 ppm) is used for referencing.

Quantitative NMR Data

The following tables summarize the characteristic chemical shifts for the parent indoline molecule.[1][2]

Table 1: ¹H NMR Spectroscopic Data for Indoline

| Proton Assignment | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity |

| H-7 | ~7.05 | d |

| H-5 | ~6.98 | t |

| H-4 | ~6.69 | d |

| H-6 | ~6.62 | t |

| N-H | ~3.70 (broad) | s |

| H-3 (CH₂) | ~3.59 | t |

| H-2 (CH₂) | ~3.02 | t |

Table 2: ¹³C NMR Spectroscopic Data for Indoline

| Carbon Assignment | Chemical Shift (δ) in CDCl₃ (ppm) |

| C-7a | ~150.7 |

| C-3a | ~127.3 |

| C-5 | ~124.7 |

| C-6 | ~118.6 |

| C-4 | ~109.6 |

| C-2 | ~47.2 |

| C-3 | ~29.8 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Experimental Protocol

-

Sample Preparation: For a liquid sample like indoline, the simplest method is to prepare a neat thin film. A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr), which are then pressed together to form a thin capillary film.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the clean salt plates is recorded first.

-

The sample is then placed in the IR beam path.

-

The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

-

Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Quantitative IR Data

The IR spectrum of indoline shows characteristic absorption bands corresponding to its key functional groups.

Table 3: Key IR Absorption Bands for Indoline

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | ~3390 | Medium |

| Aromatic C-H Stretch | ~3045 | Medium |

| Aliphatic C-H Stretch | ~2930, ~2840 | Medium |

| Aromatic C=C Stretch | ~1610, ~1490 | Strong |

| C-N Stretch | ~1250 | Medium |

| Aromatic C-H Bend (out-of-plane) | ~745 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy